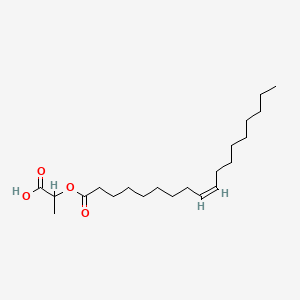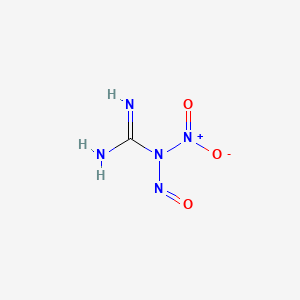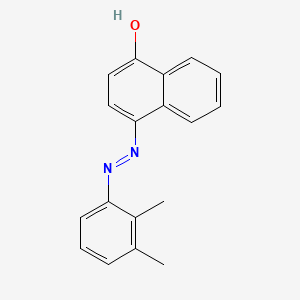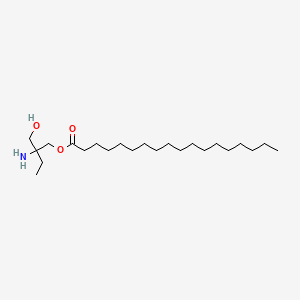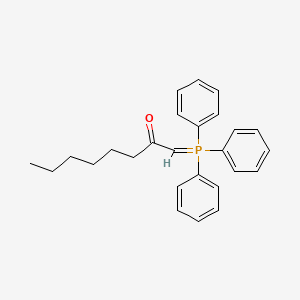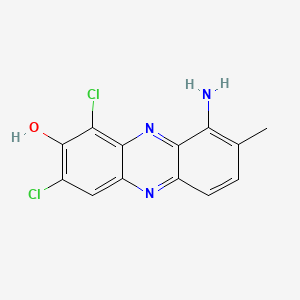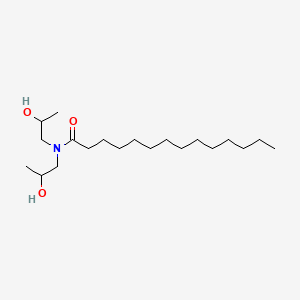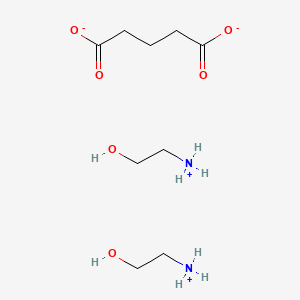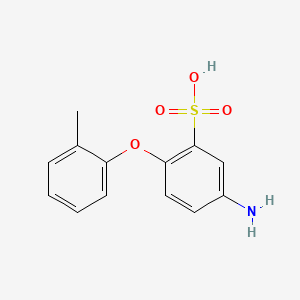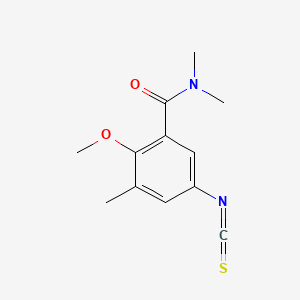
Tioxymid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tioxymid, also known as 5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide, is a chemical compound with the molecular formula C12H14N2O2S. It is primarily known for its applications as a fungicide in agricultural settings. The compound is characterized by its isothiocyanate functional group, which contributes to its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tioxymid typically involves the reaction of 5-amino-2-methoxy-N,N,3-trimethylbenzamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 5-amino-2-methoxy-N,N,3-trimethylbenzamide
Reagent: Thiophosgene
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent decomposition of the thiophosgene.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tioxymid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Thioureas and related compounds
Applications De Recherche Scientifique
Tioxymid has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Employed as a fungicide to protect crops from fungal infections .
Mécanisme D'action
The mechanism of action of Tioxymid involves the inhibition of key enzymes in fungal cells. The isothiocyanate group reacts with thiol groups in proteins, leading to the disruption of essential cellular processes. This results in the inhibition of fungal growth and proliferation. The molecular targets include enzymes involved in cellular respiration and cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiomide
- Thioamide
- Thiocarbamate
Comparison
Tioxymid is unique due to its specific isothiocyanate functional group, which imparts distinct biological activity compared to other similar compounds. While thiomide and thioamide also contain sulfur, their functional groups differ, leading to variations in their chemical reactivity and biological effects. Thiocarbamate, on the other hand, has a different mechanism of action and is used in different applications .
Conclusion
This compound is a versatile compound with significant applications in agriculture, chemistry, biology, and medicine Its unique chemical structure and reactivity make it a valuable tool in various scientific and industrial fields
Propriétés
Numéro CAS |
70751-94-9 |
|---|---|
Formule moléculaire |
C12H14N2O2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C12H14N2O2S/c1-8-5-9(13-7-17)6-10(11(8)16-4)12(15)14(2)3/h5-6H,1-4H3 |
Clé InChI |
SJDGOKGRYGWNTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C(=O)N(C)C)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


